molecular formula C8H12N2 B11551369 1-propylpyridin-4(1H)-imine

1-propylpyridin-4(1H)-imine

Cat. No.: B11551369
M. Wt: 136.19 g/mol
InChI Key: GTCDMBKNJFDSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylpyridin-4(1H)-imine is a heterocyclic organic compound that features a pyridine ring substituted with a propyl group and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpyridin-4(1H)-imine can be synthesized through several methods. One common approach involves the alkylation of pyridine with a propyl halide, followed by the introduction of the imine group through a condensation reaction with an appropriate amine. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step, and an acid catalyst for the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid, can improve the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyridin-4(1H)-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-Propylpyridin-4(1H)-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-propylpyridin-4(1H)-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Propylpyridin-2(1H)-imine
  • 1-Propylpyridin-3(1H)-imine
  • 1-Propylpyridin-5(1H)-imine

Comparison: 1-Propylpyridin-4(1H)-imine is unique due to the position of the imine group on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1-propylpyridin-4-imine

InChI

InChI=1S/C8H12N2/c1-2-5-10-6-3-8(9)4-7-10/h3-4,6-7,9H,2,5H2,1H3

InChI Key

GTCDMBKNJFDSLO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.